molecular formula C12H10OS B3188129 [1,1'-Biphenyl]-4-ol, 4'-mercapto- CAS No. 196940-30-4

[1,1'-Biphenyl]-4-ol, 4'-mercapto-

Cat. No.: B3188129
CAS No.: 196940-30-4
M. Wt: 202.27 g/mol
InChI Key: ACSKPUYTJYRIIP-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-ol, 4’-mercapto- is an organic compound that features a biphenyl core with a hydroxyl group at the 4-position of one phenyl ring and a mercapto (thiol) group at the 4’-position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-ol, 4’-mercapto- typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.

    Introduction of Hydroxyl Group: The hydroxyl group can be introduced via electrophilic aromatic substitution using a hydroxylating agent such as phenol.

    Introduction of Mercapto Group: The mercapto group can be introduced through a thiolation reaction using a thiolating agent like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-4-ol, 4’-mercapto- may involve large-scale Suzuki coupling reactions followed by selective hydroxylation and thiolation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The hydroxyl group can be reduced to form the corresponding hydrocarbon.

    Substitution: Both the hydroxyl and mercapto groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Disulfides: Formed from the oxidation of the mercapto group.

    Hydrocarbons: Formed from the reduction of the hydroxyl group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: [1,1’-Biphenyl]-4-ol, 4’-mercapto- can be used as a ligand in transition metal catalysis.

    Material Science: It can be used in the synthesis of polymers and nanomaterials.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for various applications such as drug delivery and imaging.

Medicine

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry

    Electronics: The compound can be used in the fabrication of electronic devices due to its conductive properties.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-mercapto- involves its ability to interact with various molecular targets through its hydroxyl and mercapto groups. These interactions can lead to the formation of covalent bonds or coordination complexes, which can modulate the activity of enzymes, receptors, or other proteins. The pathways involved may include redox reactions, nucleophilic attacks, and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-4-ol: Lacks the mercapto group, making it less versatile in thiol-based reactions.

    [1,1’-Biphenyl]-4-thiol: Lacks the hydroxyl group, limiting its applications in hydroxyl-based chemistry.

    4-Mercaptobiphenylcarbonitrile: Contains a nitrile group instead of a hydroxyl group, which alters its reactivity and applications.

Uniqueness

[1,1’-Biphenyl]-4-ol, 4’-mercapto- is unique due to the presence of both hydroxyl and mercapto groups, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(4-sulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSKPUYTJYRIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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